molecular formula C9H6Cl2N2S3 B144778 5-(2,4-Dichlorobenzylthio)-2-mercapto-1,3,4-thiadiazole CAS No. 136384-19-5

5-(2,4-Dichlorobenzylthio)-2-mercapto-1,3,4-thiadiazole

Cat. No.: B144778
CAS No.: 136384-19-5
M. Wt: 309.3 g/mol
InChI Key: XPKHYWRIWANKDK-UHFFFAOYSA-N
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Description

5-(2,4-Dichlorobenzylthio)-2-mercapto-1,3,4-thiadiazole is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at position 5 with a 2,4-dichlorobenzylthio group and at position 2 with a mercapto (-SH) group. The thiadiazole scaffold is renowned for its electronic properties, metabolic stability, and capacity to interact with biological targets via hydrogen bonding and π-π interactions .

Properties

IUPAC Name

5-[(2,4-dichlorophenyl)methylsulfanyl]-3H-1,3,4-thiadiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2S3/c10-6-2-1-5(7(11)3-6)4-15-9-13-12-8(14)16-9/h1-3H,4H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPKHYWRIWANKDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CSC2=NNC(=S)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70375732
Record name 5-{[(2,4-Dichlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136384-19-5
Record name 5-{[(2,4-Dichlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Protocol

In a typical procedure, 5-amino-1,3,4-thiadiazole-2-thiol (1 mmol) is dissolved in anhydrous dimethylformamide (DMF) or acetonitrile under nitrogen atmosphere. 2,4-Dichlorobenzyl chloride (1.1 mmol) is added dropwise, followed by the introduction of a base such as sodium hydroxide (1.2 mmol) or triethylamine to deprotonate the thiol group and facilitate nucleophilic attack. The reaction mixture is stirred at 60–80°C for 6–12 hours, with progress monitored via thin-layer chromatography (TLC). Post-reaction, the solvent is evaporated under reduced pressure, and the crude product is purified via column chromatography (ethyl acetate/petroleum ether) or recrystallization from ethanol.

Key Parameters:

  • Solvent choice : Polar aprotic solvents (DMF, acetonitrile) enhance reaction rates by stabilizing ionic intermediates.

  • Base selection : Strong bases (e.g., NaOH) improve thiolate ion formation but risk side reactions; weaker bases (e.g., Et₃N) offer better control.

  • Temperature : Elevated temperatures (60–80°C) accelerate substitution but may degrade heat-sensitive intermediates.

Yield Optimization

Reported yields for this method range from 65% to 78% , depending on purification techniques. Recrystallization from ethanol typically achieves higher purity (>95%) but lower recovery compared to chromatographic methods.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a green chemistry alternative, significantly reducing reaction times and improving yields.

Procedure Overview

A mixture of 5-amino-1,3,4-thiadiazole-2-thiol (1 mmol), 2,4-dichlorobenzyl chloride (1.05 mmol), and potassium carbonate (1.5 mmol) in DMF is irradiated in a microwave reactor at 120°C for 15–20 minutes . The rapid dielectric heating enhances molecular collisions, shortening the reaction time from hours to minutes. Post-irradiation, the product is isolated via vacuum filtration and washed with cold water to remove inorganic salts.

Advantages:

  • Reaction time : 20 minutes vs. 12 hours in conventional heating.

  • Yield improvement : 82–85% due to reduced side reactions.

Cyclocondensation Approaches

Cyclocondensation of thiosemicarbazides with carboxylic acid derivatives offers an alternative route to the thiadiazole core.

Stepwise Synthesis

  • Formation of thiosemicarbazide intermediate :
    Benzoyl chloride derivatives react with thiosemicarbazide in phosphorus oxychloride (POCl₃) at 80–90°C for 1 hour.

  • Cyclization :
    The intermediate undergoes cyclodehydration in the presence of POCl₃, forming the 1,3,4-thiadiazole ring.

  • Functionalization :
    The 2-position is subsequently functionalized with 2,4-dichlorobenzylthio via nucleophilic substitution.

Challenges

  • Multi-step process : Requires isolation of intermediates, reducing overall yield (45–55%).

  • Harsh conditions : POCl₃ necessitates careful handling and corrosion-resistant equipment.

One-Pot Synthesis Strategies

Recent advances have enabled the integration of cyclization and substitution steps into a single reactor, minimizing intermediate isolation.

Protocol Design

A mixture of thiourea , 2,4-dichlorobenzyl chloride , and hydrazine hydrate in ethanol is refluxed for 8 hours. The in-situ-generated thiosemicarbazide intermediate undergoes spontaneous cyclization, forming the target compound in a single vessel.

Performance Metrics:

  • Yield : 70–73%.

  • Purity : ~90% after recrystallization.

Analytical Characterization

Critical data for confirming the structure of this compound include:

Technique Key Findings
¹H NMR (CDCl₃)δ 7.45–7.30 (m, 3H, Ar-H), 4.35 (s, 2H, SCH₂), 13.34 (s, 1H, SH).
IR (KBr)2560 cm⁻¹ (S-H stretch), 1590 cm⁻¹ (C=N), 690 cm⁻¹ (C-S).
X-ray diffraction Triclinic crystal system, space group P-1; unit cell parameters: a = 6.1426 Å, b = 8.5323 Å, c = 13.840 Å.

Comparative Analysis of Methods

Method Yield (%) Time Purity (%) Scalability
Nucleophilic substitution65–786–12 h95–98High
Microwave-assisted82–8515–20 min97–99Moderate
Cyclocondensation45–5524–36 h85–90Low
One-pot synthesis70–738 h90–92High

Critical Factors Influencing Synthesis

Solvent Effects

  • DMF : Enhances solubility of aromatic intermediates but complicates removal due to high boiling point.

  • Acetonitrile : Lower boiling point facilitates solvent evaporation but may reduce reaction rates.

Catalytic Additives

  • Phase-transfer catalysts : Tetrabutylammonium bromide (TBAB) improves interfacial reactions, boosting yields by 8–10%.

  • Microwave absorbers : Graphite pellets increase heating efficiency in microwave-assisted methods.

Industrial-Scale Considerations

For large-scale production (>1 kg), the nucleophilic substitution method remains preferred due to:

  • Equipment availability : Standard reactors suffice, avoiding specialized microwave systems.

  • Cost-effectiveness : DMF and NaOH are economical compared to POCl₃ .

Chemical Reactions Analysis

Types of Reactions

5-(2,4-Dichlorobenzylthio)-2-mercapto-1,3,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the 2,4-dichlorobenzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed.

Scientific Research Applications

Structure and Composition

  • IUPAC Name : 5-[(2,4-dichlorobenzyl)sulfanyl]-1,3,4-thiadiazole-2-thiol
  • Molecular Formula : C9H6Cl2N2S3
  • Molecular Weight : 293.24 g/mol
  • CAS Number : 136384-19-5

Medicinal Chemistry

5-(2,4-Dichlorobenzylthio)-2-mercapto-1,3,4-thiadiazole has been investigated for its potential as an antimicrobial agent. Studies have shown that compounds containing thiadiazole moieties exhibit significant antibacterial and antifungal properties.

Case Study: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated various thiadiazole derivatives for their antimicrobial efficacy. The results indicated that the compound demonstrated potent activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli .

Agricultural Applications

This compound is also explored for its use as a fungicide in agriculture. Its ability to inhibit fungal growth makes it a candidate for protecting crops from various fungal diseases.

Case Study: Fungicidal Properties

Research conducted at agricultural universities has shown that formulations containing this compound effectively reduced the incidence of fungal infections in crops such as wheat and corn. Field trials demonstrated a significant increase in yield when treated with this compound compared to untreated controls .

Material Science

In material science, this compound is being studied for its potential use in synthesizing new materials with enhanced properties. The incorporation of thiadiazole rings into polymer matrices can improve thermal stability and mechanical strength.

Case Study: Polymer Synthesis

A recent study highlighted the synthesis of polymers incorporating this compound as a monomer. The resulting materials exhibited improved thermal properties and mechanical resilience compared to traditional polymers .

Mechanism of Action

The mechanism of action of 5-(2,4-Dichlorobenzylthio)-2-mercapto-1,3,4-thiadiazole involves its interaction with specific molecular targets. For instance, its antimicrobial activity against Helicobacter pylori is believed to be due to the inhibition of bacterial enzymes essential for survival . The compound’s ability to modulate inflammatory pathways and induce apoptosis in cancer cells is also under investigation.

Comparison with Similar Compounds

Research Findings and Data Tables

Antioxidant Activity of 5-Substituted-2-Mercapto Thiadiazoles

Compound (3a-m) DPPH Radical Scavenging (%) FRAP (µM Fe²⁺/g) Reference
3a (R = CH₃) 78.2 ± 1.5 420 ± 12
3d (R = 4-Cl-C₆H₄) 85.6 ± 2.1 580 ± 18

The 4-chlorophenyl derivative (3d) showed enhanced antioxidant capacity, suggesting halogenation improves radical scavenging.

Antileishmanial IC₅₀ Values

Compound IC₅₀ (Promastigotes, µM) IC₅₀ (Amastigotes, µM)
5-(5-Nitrofuran-2-yl) derivative 12.3 ± 1.2 8.9 ± 0.8
Piperidin-4-ol analog 9.8 ± 0.9 6.5 ± 0.6

Cyclic amine substituents (e.g., piperidin-4-ol) enhance activity compared to acyclic analogs.

Biological Activity

5-(2,4-Dichlorobenzylthio)-2-mercapto-1,3,4-thiadiazole is a compound belonging to the class of thiadiazoles, which have garnered attention for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H7Cl2N2S2C_9H_7Cl_2N_2S_2, with a molecular weight of approximately 252.19 g/mol. The compound features a thiadiazole ring substituted with a dichlorobenzylthio group, which is believed to enhance its biological activity.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial potential of thiadiazole derivatives. The compound has shown effectiveness against various bacterial strains.

Bacterial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus15100
Escherichia coli12150
Bacillus subtilis1875
Pseudomonas aeruginosa10200

Research indicates that the presence of the dichlorobenzylthio group significantly enhances the compound's interaction with bacterial cell membranes, leading to increased permeability and subsequent cell death .

Anticancer Activity

The anticancer properties of thiadiazole derivatives have been extensively studied. In vitro assays have shown that this compound exhibits cytotoxic effects on various cancer cell lines.

Case Study: Cytotoxic Effects on Cancer Cell Lines

A study evaluated the cytotoxicity of the compound against several cancer cell lines:

Cell Line IC50 (µM)
HeLa (Cervical Cancer)25
MCF-7 (Breast Cancer)30
A549 (Lung Cancer)20

The mechanism of action appears to involve induction of apoptosis through the activation of caspase pathways . The compound also demonstrated synergistic effects when combined with standard chemotherapeutic agents.

Anti-inflammatory Activity

Thiadiazoles are known for their anti-inflammatory properties. The compound has been tested in animal models for its ability to reduce inflammation.

Experimental Results

In a controlled study using a carrageenan-induced paw edema model in rats:

Treatment Group Paw Edema Reduction (%)
Control-
Thiadiazole Compound (50 mg/kg)45
Thiadiazole Compound (100 mg/kg)60

The results indicate that higher doses lead to significant reductions in inflammation markers such as TNF-alpha and IL-6 in serum samples .

Q & A

Q. What are the established synthetic routes for 5-(2,4-Dichlorobenzylthio)-2-mercapto-1,3,4-thiadiazole, and what analytical techniques are used to confirm its structure?

  • Methodological Answer : The compound is synthesized via alkylation of 2-mercapto-1,3,4-thiadiazole derivatives. A common approach involves reacting 5-amino-1,3,4-thiadiazole-2-thiol with 2,4-dichlorobenzyl chloride in the presence of a base (e.g., KOH) under reflux conditions. Alternative routes include electrochemical strategies using p-benzoquinone to facilitate heterocyclic coupling . Characterization Techniques :
  • 1H/13C NMR : To confirm substitution patterns and mercapto group positions.
  • IR Spectroscopy : Identifies S–H and C–S stretching vibrations (~2500 cm⁻¹ and 600–700 cm⁻¹, respectively).
  • TLC : Monitors reaction progress and purity .

Q. Table 1: Synthesis Methods Comparison

MethodReagents/ConditionsYield (%)Characterization TechniquesReference
AlkylationKOH, ethanol, reflux65–78NMR, IR, TLC
Electrochemicalp-Benzoquinone, acetonitrile, RT82Cyclic voltammetry, NMR

Q. How is the purity of this compound assessed during synthesis?

  • Methodological Answer : Purity is evaluated via TLC (silica gel, ethyl acetate/hexane eluent) and elemental analysis (C, H, N, S content). Advanced labs use HPLC with a C18 column and UV detection (λ = 254 nm) for quantification. Recrystallization from DMSO/water (2:1) improves purity .

Advanced Research Questions

Q. What in vitro and in vivo models have been used to evaluate the anticancer potential of this compound derivatives?

  • Methodological Answer :
  • In vitro : A549 human non-small lung carcinoma cells treated with derivatives (10–100 µM) show dose-dependent growth inhibition via ERK pathway modulation and G1/S cell cycle arrest. MTT assays and flow cytometry are standard .
  • In vivo : Rat tail flick and forced swim tests evaluate antidepressant activity (e.g., derivatives 41a/41b at 20 mg/kg reduced immobility time by 40–50%) .

Q. How do structural modifications at the benzylthio or mercapto positions influence the biological activity of 1,3,4-thiadiazole derivatives?

  • Methodological Answer :
  • Benzylthio Group : Electron-withdrawing substituents (e.g., Cl, CF₃) enhance antimicrobial activity by increasing electrophilicity. For example, 2,4-dichloro substitution improves IC₅₀ against E. coli by 2-fold compared to unsubstituted analogs .
  • Mercapto Group : Alkylation (e.g., with chloroacetyl chloride) reduces cytotoxicity but increases solubility, enabling better pharmacokinetics .

Q. What methodological challenges arise when interpreting conflicting data on the antimicrobial efficacy of thiadiazole derivatives across studies?

  • Methodological Answer : Discrepancies stem from:
  • Strain Variability : S. aureus (ATCC 25923) vs. clinical isolates may show 4–8-fold MIC differences.
  • Assay Conditions : Broth microdilution (CLSI guidelines) vs. agar diffusion yields ±15% variability.
  • Compound Solubility : DMSO concentrations >1% inhibit growth, requiring vehicle controls .

Q. What electrochemical strategies have been employed to synthesize novel 1,3,4-thiadiazole derivatives, and how do they compare to traditional methods?

  • Methodological Answer : Electrosynthesis : Uses cyclic voltammetry in acetonitrile with p-benzoquinone as a mediator. Advantages include:
  • Efficiency : 82% yield vs. 65–78% for thermal methods.
  • Selectivity : Minimizes side reactions (e.g., disulfide formation).
    Limitations : Requires specialized equipment and optimized potential windows (-0.5 to +1.2 V vs. Ag/AgCl) .

Data Contradiction Analysis

  • Example : Varying antimicrobial MIC values (2–32 µg/mL) for similar derivatives may arise from differences in bacterial membrane permeability or efflux pump expression. Resolve via:

Standardized Protocols : CLSI guidelines for consistent inoculum size (5 × 10⁵ CFU/mL).

Synergistic Studies : Combine with efflux inhibitors (e.g., phenylalanine-arginine β-naphthylamide) to isolate resistance mechanisms .

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